molecular formula C20H13NO3 B079951 1-Anilino-4-hydroxyanthraquinone CAS No. 12237-62-6

1-Anilino-4-hydroxyanthraquinone

Cat. No.: B079951
CAS No.: 12237-62-6
M. Wt: 315.3 g/mol
InChI Key: ZNQIAQXHADXXQI-UHFFFAOYSA-N
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Description

Contextualization within Anthraquinone (B42736) Chemistry and its Derivatives

1-Anilino-4-hydroxyanthraquinone (B78242) is a derivative of anthraquinone, a polycyclic aromatic organic compound with the formula C₁₄H₈O₂. The fundamental structure of anthraquinone consists of a central quinone ring fused to two benzene (B151609) rings. This core structure is a chromophore, meaning it is responsible for the color of many dyes and pigments. The chemical properties and applications of anthraquinone derivatives are significantly influenced by the nature and position of substituents on this core structure.

Hydroxyanthraquinones, characterized by the presence of one or more hydroxyl (-OH) groups, represent a major class of anthraquinone derivatives. uq.edu.au The introduction of electron-donating groups like the hydroxyl group can significantly alter the electronic properties and, consequently, the color and reactivity of the molecule.

This compound features both a hydroxyl group at the 4-position and an anilino group (-NHC₆H₅) at the 1-position. The anilino group, being a secondary amine, is also an electron-donating group. The presence of both these substituents leads to a significant extension of the conjugated π-system, which is responsible for the compound's strong absorption in the visible region of the electromagnetic spectrum, resulting in its characteristic violet color. evitachem.com This structural feature is central to its use as a dye, commercially known as Disperse Violet 23. evitachem.com

The synthesis of this compound is most commonly achieved through the condensation reaction of 1,4-dihydroxyanthraquinone (quinizarin) with aniline (B41778). evitachem.com This reaction can be facilitated by a condensation agent like N-methyl-2-pyrrolidone. evitachem.comnih.gov Another synthetic route involves the high-temperature ammonolysis of 1-nitroanthraquinone (B1630840). evitachem.com The reactivity of the anthraquinone core in this compound allows for further chemical modifications. For instance, it can undergo oxidation to form the corresponding quinones and reduction to yield hydroquinones. evitachem.com Additionally, the anilino moiety can participate in electrophilic substitution reactions. evitachem.com

Significance of this compound in Advanced Chemical Research

The significance of this compound in advanced chemical research stems primarily from two key areas: its application as a functional dye and its potential as a scaffold for the development of therapeutic agents, particularly in anticancer research.

As a dye, its stability and vibrant color have made it a subject of interest in materials science. evitachem.com Its solvatochromic properties, where the color changes with the polarity of the solvent, also open up possibilities for its use as a sensor. For instance, studies on similar hydroxyanthraquinone derivatives have explored their solvatochromic behavior in various solvent mixtures. nih.gov

In the realm of medicinal chemistry, anthraquinone derivatives have long been investigated for their biological activities. The core structure of this compound is related to that of several established anticancer drugs. Research has shown that this compound can interact with DNA and inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription. evitachem.com By inhibiting these enzymes, the compound can disrupt cellular processes, leading to apoptosis (programmed cell death) in cancer cells. evitachem.com While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, research on analogous anilino-naphthoquinone derivatives has demonstrated potent EGFR tyrosine kinase inhibitory and cytotoxic activities against various cancer cell lines. researchgate.net This highlights the potential of the anilino-substituted quinone scaffold in designing new anticancer agents.

The study of this compound and its derivatives continues to be an active area of research, with investigations into its photophysical properties, electrochemical behavior, and potential as a chemosensor. These studies aim to further elucidate the structure-property relationships and expand the application scope of this versatile molecule.

Data Tables

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValue
IUPAC Name 1-anilino-4-hydroxyanthracene-9,10-dione
Synonyms Disperse Violet 23, C.I. 60724, 1-Hydroxy-4-(phenylamino)anthraquinone
CAS Number 19286-75-0
Molecular Formula C₂₀H₁₃NO₃
Molecular Weight 315.32 g/mol
Appearance Dark violet crystalline powder
Melting Point Approximately 208 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Features
UV-Vis (λmax) 550–590 nm in nonpolar solvents
FTIR (cm⁻¹) ~3434 (N-H stretching), ~1635 (C=O stretching, hydrogen-bonded), ~1589 (C=O stretching, free), ~1510 (C=C aromatic stretching)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-anilino-4-hydroxyanthracene-9,10-dione
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InChI

InChI=1S/C20H13NO3/c22-16-11-10-15(21-12-6-2-1-3-7-12)17-18(16)20(24)14-9-5-4-8-13(14)19(17)23/h1-11,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQIAQXHADXXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3066477
Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Molecular Weight

315.3 g/mol
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CAS No.

19286-75-0, 12237-62-6
Record name Disperse Violet 27
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Synthetic Methodologies and Strategies for 1 Anilino 4 Hydroxyanthraquinone

Established Synthetic Pathways to Anthraquinone (B42736) Derivatives

The foundational 9,10-anthraquinone structure is a common scaffold in many synthetic dyes and biologically active molecules. tandfonline.comnih.govbeilstein-journals.org Its synthesis is primarily achieved through classical organic reactions that build the tricyclic ring system.

Intramolecular condensation is a key step in forming the anthraquinone core. This process typically follows an initial intermolecular reaction, such as a Friedel-Crafts acylation, which generates an o-aroylbenzoic acid intermediate. tandfonline.comresearchgate.nettandfonline.com This intermediate is then cyclized to form the anthraquinone ring system. The cyclization is commonly promoted by strong acids like fuming sulfuric acid or concentrated sulfuric acid. tandfonline.comtandfonline.comroyalsocietypublishing.org For instance, benzoylbenzoic acid derivatives can undergo an H₃PO₄-promoted intramolecular cyclization to yield the corresponding anthraquinone. nih.govbeilstein-journals.org The efficiency of these acid-catalyzed cyclizations can be influenced by the electronic nature of the substituents present on the aromatic rings. beilstein-journals.org

The Friedel-Crafts acylation is a cornerstone method for preparing the precursors to anthraquinones. colab.ws The most common approach involves the reaction of phthalic anhydride (B1165640) with a substituted or unsubstituted benzene (B151609) ring in the presence of a Lewis acid catalyst, most notably aluminum trichloride (B1173362) (AlCl₃). royalsocietypublishing.orgmanchester.ac.uk This reaction produces an o-benzoylbenzoic acid derivative, which is then subjected to intramolecular cyclization as described above. nih.govbeilstein-journals.org

The reaction conditions for Friedel-Crafts acylation can be harsh, often requiring strong acids and leading to potential side reactions, such as substituent migration, especially with alkylated benzenes. royalsocietypublishing.orgmanchester.ac.uk For example, the reaction of isopropyl-substituted benzenes with phthalic anhydride can lead to mixtures of anthraquinone isomers due to the migration or loss of the isopropyl groups. royalsocietypublishing.org Researchers have developed one-pot procedures combining the Friedel-Crafts reaction and the subsequent cyclization, using systems like AlCl₃/MeSO₃H to directly convert arenes and phthalic anhydride into anthraquinones. beilstein-journals.org

Table 1: Comparison of Classical Anthraquinone Synthesis Methods

Method Precursors Catalyst/Reagent Key Intermediate Advantages Disadvantages Reference
Friedel-Crafts Acylation & Cyclization Phthalic Anhydride, Benzene derivative AlCl₃, H₂SO₄/Oleum o-Benzoylbenzoic acid Well-established, versatile for various derivatives Harsh conditions, use of stoichiometric strong acids, potential side reactions tandfonline.combeilstein-journals.orgroyalsocietypublishing.org
One-Pot Relay Synthesis Benzene derivative, Aldehyde Palladium catalyst, Acid Acylated intermediate Avoids isolation of intermediate, uses non-toxic acylation agents May require specialized catalysts thieme-connect.com

Targeted Synthesis of 1-Anilino-4-hydroxyanthraquinone (B78242)

The specific synthesis of this compound involves the introduction of the anilino (-NHPh) and hydroxyl (-OH) groups onto the anthraquinone core at the 1- and 4-positions, respectively.

One strategy to synthesize amino and hydroxy-substituted anthraquinones involves starting with a precursor that can be converted to the desired product. For example, 1-nitroanthraquinone (B1630840) can serve as a starting material. Through high-temperature ammonolysis or catalytic hydrogenation in strong sulfuric acid, the nitro group can be transformed. evitachem.comgoogle.com Specifically, hydrogenating 1-nitroanthraquinone in 85% to 100% sulfuric acid using a platinum or palladium catalyst can yield 1-amino-4-hydroxyanthraquinone (B1669015) directly. google.com The subsequent anilination step would then complete the synthesis, although direct anilination of a suitable precursor is more common for this specific compound.

Another approach involves the photochemical hydroxylation of certain anthraquinone derivatives. For instance, photolysis of 1-methyl-9,10-anthraquinones in the presence of oxygen can produce endoperoxides, which are then reduced to yield 1-hydroxymethyl-9,10-anthraquinones. nih.gov While not a direct route to this compound, this demonstrates a method for introducing hydroxyl groups onto the anthraquinone skeleton.

A primary and efficient method for synthesizing this compound is the direct reaction of 1,4-dihydroxyanthraquinone, commonly known as quinizarin (B34044), with aniline (B41778). evitachem.comwikipedia.org This condensation reaction involves the nucleophilic substitution of one of the hydroxyl groups of quinizarin by the amino group of aniline. evitachem.comwikipedia.org

The reaction is typically carried out by heating the reactants under reflux. To improve efficiency and facilitate the reaction, a condensation agent like N-methyl-2-pyrrolidone is often used. evitachem.comgoogle.comgoogle.com The process can also be conducted in the presence of boric acid or other auxiliary acids. google.com This pathway is advantageous as quinizarin is a readily available intermediate, produced industrially from the reaction of phthalic anhydride with either hydroquinone (B1673460) or 4-chlorophenol. wikipedia.org

Table 2: Key Reactions in the Targeted Synthesis of this compound

Starting Material Reagent Catalyst/Solvent Product Reaction Type Reference
1,4-Dihydroxyanthraquinone (Quinizarin) Aniline N-methyl-2-pyrrolidone This compound Nucleophilic Substitution / Condensation evitachem.comgoogle.comgoogle.com
1-Nitroanthraquinone Hydrogen (H₂) Palladium or Platinum / H₂SO₄ 1-Amino-4-hydroxyanthraquinone Catalytic Hydrogenation / Hydroxylation google.com

Green Chemistry Approaches in Anthraquinone Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing anthraquinones. These approaches focus on reducing waste, avoiding hazardous reagents, and using milder, more efficient conditions.

One significant development is the use of water as a solvent. For example, alum (KAl(SO₄)₂·12H₂O) has been demonstrated as an effective, inexpensive, and non-toxic catalyst for synthesizing anthraquinone derivatives from phthalic anhydride and substituted benzenes in water at ambient temperature. tandfonline.comresearchgate.nettandfonline.comresearchgate.net This method offers high yields, short reaction times, and a simple workup procedure. tandfonline.comtandfonline.com

The use of solid acid catalysts under solvent-free conditions also represents a green alternative to traditional Friedel-Crafts reactions. researchgate.net These catalysts can often be regenerated and reused, minimizing waste. researchgate.net

Furthermore, photochemical methods are emerging as a green tool. rsc.org Anthraquinones themselves can act as photocatalysts. researchgate.netrsc.org For instance, an anthraquinone-containing polymeric photosensitizer has been developed for the aerobic photooxidation of thioethers, demonstrating the potential for light-induced, catalyst-driven reactions that use air as the oxidant. nih.gov These methods often avoid heavy metals and reduce waste by using light as a clean energy source. researchgate.net

Catalyst-Assisted Aqueous Media Syntheses

The use of aqueous media for the synthesis of 1-amino-4-hydroxyanthraquinones presents an environmentally favorable alternative to traditional organic solvents. Research has demonstrated that employing an aqueous solvent can suppress the formation of undesired bis-adducts. google.com However, this often requires an excess of the amine to achieve good yields. google.com

To enhance efficiency in water, specific catalytic systems have been developed. One method involves the condensation reaction of a mixture of quinizarin and its reduced form, leucoquinizarin, with a slight excess of an aromatic amine in water that contains an anionic surfactant. google.com Notably, this process can proceed without the use of boric acid or other traditional condensation agents. google.com Subsequent purification of the crude product with a DMF-water solution yields 1-hydroxy-4-arylamino-anthraquinone with high purity (above 97.0%). google.com Another approach mentioned in patent literature involves carrying out the reaction in the presence of surfactants. google.com

Method Reactants Solvent/Medium Catalyst/Assistant Key Feature Reference
Surfactant-Assisted Aqueous SynthesisQuinizarin/Leucoquinizarin, Aromatic AmineWaterAnionic SurfactantBoric acid-free condensation google.com
Aqueous SuppressionQuinizarin, AminesAqueous SolventNone specifiedSuppresses bis-adduct formation google.com

Solvent-Free and Alternative Solvent Systems

To improve space-time yield and product brilliance, alternative solvent systems have been explored. A key development is the use of N-methyl-2-pyrrolidone (NMP) as a solvent for the reaction between 1,4-dihydroxyanthraquinone (or its mixture with the leuco form) and aliphatic or aromatic amines. google.comgoogle.com This process is particularly effective for preparing 1-arylamino-4-hydroxyanthraquinones. google.com The reaction can be further assisted by the presence of boric acid. google.com

Other organic solvents such as alcohols, like ethanol (B145695) and methanol, are also utilized for the condensation reaction between quinizarin and aniline, typically requiring heating under reflux conditions. evitachem.com While not strictly solvent-free, these methods represent alternatives to harsher solvent systems. Research into the synthesis of related quinoline (B57606) structures from anilines has also highlighted the development of solvent-free, one-pot procedures catalyzed by entities like metal-organic frameworks (MOF-199), suggesting potential pathways for greener syntheses in this class of compounds. researchgate.net

Solvent System Reactants Key Additives Primary Advantage Reference
N-methyl-2-pyrrolidone (NMP)1,4-dihydroxyanthraquinone, AnilineBoric Acid (optional)Improved space-time yield google.comgoogle.com
Alcohols (e.g., Ethanol, Methanol)Quinizarin, AnilineNoneStandard reflux conditions evitachem.com

Mechanochemical and Ultrasound-Assisted Methods

Ultrasound irradiation has emerged as a "green" technique to accelerate organic reactions, often leading to higher yields, faster reaction rates, and improved selectivity under milder conditions. researchgate.net While specific research on the direct ultrasound-assisted synthesis of this compound is limited, studies on analogous systems are informative. For instance, the synthesis of phenylamino-1,4-naphthoquinones, structurally similar compounds, is significantly enhanced by ultrasound irradiation. researchgate.net This clean, fast, and simple method provides good yields in shorter reaction times compared to conventional heating methods for the reaction between naphthoquinone and various anilines. researchgate.net The success of this procedure suggests its applicability for the synthesis of anthraquinone derivatives. researchgate.net The use of ultrasonic waves can enhance product yield while reducing reaction time and temperature, demonstrating the potential of this green methodology. researchgate.net

Method Analogue System Key Advantages Potential Application Reference
Ultrasound-Assisted SynthesisPhenylamino-1,4-naphthoquinones from naphthoquinone and anilinesHigher yields, faster reactions, milder conditionsSynthesis of this compound researchgate.netresearchgate.net

Functionalization and Structural Modification Strategies

The modification of the anthraquinone core is crucial for tailoring the properties of its derivatives for various applications. colab.ws The presence of electron-withdrawing carbonyl groups significantly influences the chemical reactivity, making the targeted functionalization a complex task. colab.ws

Introduction of Diverse Functional Groups (C-C, C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P bond formation)

A wide array of methods has been developed to introduce various functional groups onto the anthraquinone scaffold, creating new C-C, C-N, C-O, C-S, and C-Halogen bonds, among others. colab.ws

C-C Bond Formation : Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a primary method for forming new C-C bonds by coupling halogenated anthraquinones with boronic acid derivatives. colab.ws The Mannich reaction can introduce aminoalkyl substituents, though it typically requires strong activating groups on the anthraquinone ring. colab.ws Another strategy is the Claisen rearrangement of ortho-allyl ethers to introduce allyl groups. colab.ws A mild method for modifying a related compound, 1-ethynyl-4-hydroxyanthraquinone, involves a copper(I)-catalyzed one-pot three-component reaction (A³-coupling) with secondary amines and formaldehyde (B43269) to synthesize nitrogen-substituted 1-[3-(amino)prop-1-ynyl]-4-hydroxyanthraquinones. researchgate.net

C-N Bond Formation : The amination of 2-aryloxy-1-acylamino-4-hydroxyanthraquinones with piperidine (B6355638) in DMF can be used to substitute the aryloxy groups. colab.ws

C-S Bond Formation : Iron has been used as a catalyst for direct C–H functionalization/C–S bond formation under mild conditions to form benzothiazoles from related substrates, a strategy potentially adaptable to anthraquinone systems. rsc.org

C-Halogen Bond Formation : Direct electrophilic halogenation with molecular bromine is a common approach for producing bromine derivatives of anthraquinone. colab.ws The introduction of a chlorine atom can be achieved via a Sandmeyer-type reaction, for example, by treating an aminoanthraquinone with a NaNO₂–H₂SO₄ system followed by copper(I) chloride. colab.ws

The table below summarizes some of the key functionalization reactions applicable to the anthraquinone skeleton.

Bond Type Reaction Name/Type Reactants/Reagents Description Reference
C-CSuzuki-Miyaura CouplingHalogenated anthraquinones, Boronic acidsTransition metal-catalyzed cross-coupling. colab.ws
C-CMannich ReactionAnthraquinones with activating groupsIntroduction of an aminoalkyl substituent. colab.ws
C-C, C-NA³-Coupling1-ethynyl-4-hydroxyanthraquinone, Formaldehyde, Secondary amineOne-pot synthesis of propargylamine (B41283) derivatives. researchgate.net
C-NNucleophilic Substitution2-aryloxy-1-acylamino-4-hydroxyanthraquinones, PiperidineSubstitution of aryloxy groups. colab.ws
C-HalElectrophilic HalogenationAnthraquinone, Molecular bromineDirect bromination of the aromatic core. colab.ws

Regioselective Functionalization Techniques

The ability to control the position of new functional groups on the anthraquinone scaffold is critical for targeted synthesis. The regioselectivity of these reactions is often dictated by the existing substituents on the ring.

For instance, in direct electrophilic halogenation with bromine, the position of bromination is influenced by the directing effects of the substituents already present on the anthraquinone core. colab.ws Similarly, the Mannich reaction requires strong activating substituents to proceed, and the position of the new C-C bond is directed by these groups. colab.ws

In the amination of 2-aryloxy-1-acylamino-4-hydroxyanthraquinones, the nucleophilic attack occurs specifically at the 2-position, leading to the substitution of the aryloxy group. colab.ws However, modifying a nearby substituent, such as changing the acylamino group at position 1 to a methanesulfonylamino group, can sterically hinder this attack and lead to a different reaction pathway altogether. colab.ws This demonstrates how subtle changes in the substrate can be used as a tool to achieve regioselective functionalization.

Advanced Spectroscopic and Photophysical Characterization of 1 Anilino 4 Hydroxyanthraquinone

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide detailed information at a molecular level, enabling the precise identification and structural confirmation of 1-Anilino-4-hydroxyanthraquinone (B78242).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound provides specific chemical shifts for each unique proton in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the anthraquinone (B42736) and aniline (B41778) rings resonate in the downfield region, typically between δ 7.0 and 8.6 ppm. The protons of the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) and the substituted ring (H-2, H-3) show characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The labile protons of the hydroxyl (-OH) and amine (-NH) groups can appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature. An intramolecular hydrogen bond between the C4-OH group and the C9-carbonyl, and another between the C1-NH group and the C9-carbonyl, significantly influences the chemical shifts of these protons, often shifting them further downfield.

While a complete, unambiguously assigned dataset is not consistently reported across all literature, a representative ¹H NMR spectrum in CDCl₃ shows the following approximate chemical shifts:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-5, H-88.31 - 8.34m
H-6, H-77.69 - 7.79m
H-2, H-37.10 - 7.40m
Anilino (C₆H₅)7.47 - 7.93m
NH (Amine)~11.0 - 12.0br s
OH (Hydroxyl)~13.5 - 14.5br s

Note: Assignments are based on typical spectra of 1,4-disubstituted anthraquinones. Exact values and multiplicities can vary. The downfield shifts for NH and OH protons are indicative of strong intramolecular hydrogen bonding.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the assignments made in 1D NMR. A COSY spectrum would reveal the coupling relationships between adjacent protons (e.g., H-5 with H-6), while an HMBC spectrum would show correlations between protons and carbons separated by two or three bonds. For instance, the NH proton would show an HMBC correlation to the C-1, C-2, and C-9 carbons, and the C4-OH proton would correlate to C-3, C-4, and C-4a, definitively confirming the substituent positions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound with high accuracy. For this compound, the molecular formula is C₂₀H₁₃NO₃. HRMS provides a measured mass-to-charge ratio (m/z) that can be compared to the theoretical (calculated) value, confirming the elemental composition.

The calculated monoisotopic mass is 315.08954 Da. HRMS analysis would typically be performed using electrospray ionization (ESI), detecting the molecule as a protonated species [M+H]⁺ or other adducts.

Adduct Ion Calculated m/z
[M+H]⁺316.09682
[M+Na]⁺338.07876
[M-H]⁻314.08226
[M]⁺315.08899

Data sourced from predicted values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

A notable feature is the presence of two distinct carbonyl (C=O) stretching bands. The C=O group at position 10, which is not involved in hydrogen bonding, absorbs at a higher frequency (around 1678 cm⁻¹) than the C=O group at position 9 (around 1665 cm⁻¹), which is intramolecularly hydrogen-bonded to both the hydroxyl and anilino groups. This shift to a lower wavenumber is a direct result of the weakening of the C=O double bond character due to hydrogen bonding. Other key vibrations include the N-H and O-H stretching and bending modes.

Vibrational Mode **Wavenumber (cm⁻¹) **Functional Group
Aromatic C-H Stretch3050C-H (Aromatic)
C=O Stretch (Free)1678C10=O
C=O Stretch (H-bonded)1665C9=O
O-H Bend1350C-O-H
N-H Wag830C-N-H

Data sourced from EvitaChem.

Detailed Photophysical Investigations

Photophysical studies explore how this compound interacts with light, including the processes of absorption and emission, which are fundamental to its application as a dye.

UV-Visible Absorption Spectroscopy and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is directly related to the electronic transitions within the molecule. The chromophore—the part of the molecule responsible for its color—is the extended π-conjugated system of the anthraquinone core, further extended by the auxochromic anilino and hydroxyl groups.

These substituents cause a significant bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone. This compound exhibits a strong absorption band in the visible region, responsible for its intense violet color. The primary absorption is due to a π→π* electronic transition within the conjugated system.

Spectroscopic Parameter Value/Description Solvent Condition
λmax (Absorption Maximum)~550–590 nmNonpolar solvents
Electronic Transitionπ→π*-
Effect of Solvent PolarityHypsochromic shift (blue shift)Increasing polarity

Data sourced from Al222 and EvitaChem.

The position of the maximum absorption (λmax) is sensitive to the solvent environment. In more polar solvents, a hypsochromic (blue) shift is often observed. This is because polar solvents can stabilize the ground state more than the excited state, increasing the energy gap for the electronic transition.

Fluorescence and Emission Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light and been promoted to an excited electronic state. While many aromatic compounds are fluorescent, this compound is characterized by having very weak to negligible fluorescence.

After excitation, the molecule rapidly returns to the ground state through non-radiative decay pathways, such as vibrational relaxation and internal conversion, rather than by emitting a photon (fluorescence). The strong coupling of the O-H and N-H vibrations with the electronic states facilitates these rapid non-radiative processes. This efficient de-excitation without significant light emission is a key photophysical characteristic of this compound and many other hydroxyanthraquinones. Therefore, a meaningful fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is generally not reported for this dye as it is close to zero.

Excited State Dynamics and Energy Dissipation Mechanisms

The photostability and excited-state behavior of anthraquinone dyes are critically influenced by their molecular structure. For compounds like this compound, the presence of a hydroxyl group positioned alpha to a carbonyl group facilitates the formation of an intramolecular hydrogen bond. This structural feature is a key determinant of the molecule's excited-state dynamics, providing a pathway for efficient energy dissipation.

Upon photoexcitation, one of the primary mechanisms for de-excitation is through Excited-State Intramolecular Proton Transfer (ESIPT) . In this process, the proton of the hydroxyl group is transferred to the adjacent carbonyl oxygen. This tautomerization creates a transient species that has a different electronic configuration and a lower energy level. The molecule can then return to its ground state via non-radiative decay, dissipating the absorbed energy as heat. This rapid, non-destructive pathway is a significant contributor to the photostability of such dyes. researchgate.net

Theoretical studies on similar 1-amino-4-hydroxyanthraquinone (B1669015) structures have shown a strong overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This overlap suggests an efficient channel for the dissipation of excited-state energy in a non-destructive manner, further contributing to the compound's stability. researchgate.net The anilino group, being an electron-donating group, also plays a role in modulating the electronic properties of the anthraquinone system and influencing the charge transfer characteristics of the excited state.

Solvatochromism and Environmental Effects on Photophysical Behavior

The photophysical properties of this compound are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism . The polarity of the solvent can significantly influence the absorption and emission spectra of the compound.

The absorption spectrum of this compound is characterized by a charge-transfer band. In non-polar solvents, this band is typically observed at longer wavelengths. As the polarity of the solvent increases, a hypsochromic shift (blue shift) is often observed. This shift is attributed to the differential solvation of the ground and excited states. The excited state, being more polar than the ground state, is more stabilized by polar solvents. However, specific interactions such as hydrogen bonding between the solute and solvent molecules can lead to complex solvatochromic behavior.

The emission spectrum is also affected by the solvent environment. In a study on the related compound 1,2-dihydroxyanthraquinone, dual emission was observed, which was attributed to the excited-state intramolecular proton transfer (ESIPT) process. nih.gov The relative intensities of these emission bands can be modulated by the solvent polarity and its ability to form hydrogen bonds. While specific emission data for this compound across a range of solvents is limited, the principles of solvatochromism observed in similar anthraquinone derivatives suggest a strong dependence of its fluorescence properties on the solvent.

Table 1: Solvatochromic Data for Anthraquinone Derivatives

SolventDielectric Constant (ε)Absorption λmax (nm) for 1,2-dihydroxyanthraquinone nih.govEmission λmax (nm) for 1,2-dihydroxyanthraquinone nih.gov
Carbon Tetrachloride2.24470515, 610
Acetonitrile37.5465510, 605
Methanol32.7475520, 615
Ethanol (B145695)24.5472518, 612
N,N-Dimethylformamide36.7468512, 608

This table presents data for a related compound, 1,2-dihydroxyanthraquinone, to illustrate the typical solvatochromic effects observed in this class of molecules.

Spectroscopic Analysis of Intermolecular and Intramolecular Interactions

Intramolecular Hydrogen Bonding Effects on Electronic Structure

The structure of this compound features two key functional groups capable of forming intramolecular hydrogen bonds: the hydroxyl (-OH) group at the 4-position and the amino (-NH) group of the anilino substituent at the 1-position. These groups can form hydrogen bonds with the adjacent carbonyl oxygen atoms of the anthraquinone core.

These intramolecular hydrogen bonds have a profound effect on the molecule's electronic structure and properties. They contribute to the planarity of the molecule and influence the distribution of electron density. The presence of these hydrogen bonds can be confirmed by various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the stretching frequencies of the O-H and N-H bonds are typically shifted to lower wavenumbers, and the carbonyl (C=O) stretching frequency is also affected.

Theoretical studies on related dihydroxyanthraquinones have shown that the formation of these intramolecular hydrogen bonds, particularly resonance-assisted hydrogen bonds (RAHBs), significantly stabilizes the molecule. nih.gov The strength of these bonds can be influenced by the electronic nature of substituents on the anthraquinone ring. The anilino group, with its electron-donating nature, can modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby influencing the strength of the N-H···O=C hydrogen bond.

The intramolecular hydrogen bonds create quasi-aromatic rings, which can lead to a phenomenon known as the transfer of aromaticity from the benzene rings to the hydrogen-bonded chelate rings. nih.gov This delocalization of electrons within the hydrogen-bonded system affects the energy levels of the molecular orbitals and, consequently, the absorption and emission properties of the compound. The presence of a strong intramolecular hydrogen bond in the excited state is a prerequisite for the efficient ESIPT process discussed earlier.

Ligand-Cation Interactions in Sensing Applications

The structural features of this compound, particularly the presence of the hydroxyl and anilino groups in proximity to the carbonyl oxygens, create a potential binding site for metal cations. The lone pairs of electrons on the oxygen and nitrogen atoms can coordinate with a metal ion, forming a chelate complex. This interaction can lead to significant changes in the photophysical properties of the molecule, making it a candidate for use in colorimetric or fluorometric sensors for metal ions.

Upon binding with a cation, the electronic structure of the anthraquinone chromophore is perturbed. This perturbation typically results in a shift in the absorption spectrum, leading to a visible color change. The extent of this shift and the selectivity towards different cations depend on several factors, including the size and charge of the cation, the nature of the solvent, and the specific geometry of the binding pocket.

While specific studies on the ligand-cation interactions of this compound are not extensively documented, research on other functionalized anthraquinone derivatives has demonstrated their utility as chemosensors. For example, anthraquinone-based sensors have been developed for the detection of various metal ions, including Cu²⁺, Pb²⁺, and Al³⁺. The sensing mechanism often involves the modulation of the intramolecular charge transfer (ICT) character of the molecule upon cation binding.

The anilino group in this compound can further be functionalized to introduce more specific binding sites, potentially enhancing the selectivity and sensitivity of the molecule as a chemical sensor. The development of such sensors is an active area of research with applications in environmental monitoring and biological imaging.

Theoretical and Computational Chemistry of 1 Anilino 4 Hydroxyanthraquinone

Quantum Chemical Modeling for Electronic Structure and Reactivity

Quantum chemical modeling, particularly using methods derived from Schrödinger's equation, allows for a detailed examination of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing the molecular geometry of anthraquinone (B42736) derivatives to their lowest energy state, providing crucial data on bond lengths, bond angles, and dihedral angles. habitablefuture.orgevitachem.com

For a molecule like 1-Anilino-4-hydroxyanthraquinone (B78242), DFT calculations, often using the B3LYP functional with a basis set such as 6-311G**, would predict a largely planar structure for the anthraquinone core. habitablefuture.org The presence of an intramolecular hydrogen bond between the hydroxyl group at position 4 and the adjacent carbonyl oxygen at position 10 is a key feature that significantly influences the molecule's geometry and stability. A similar intramolecular hydrogen bond is observed between the amino hydrogen and the carbonyl oxygen at position 9. These interactions introduce a slight puckering in the otherwise planar ring system.

While specific experimental crystallographic data for this compound is not widely reported, DFT provides reliable predictions. researchgate.net Illustrative geometric parameters for a related substituted anthraquinone, as determined by DFT, are presented below to show the type of data obtained.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Anthraquinone Derivative (Data based on analogous compounds). This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-N 1.37 C2-C1-N 121.5
C4-O 1.36 C3-C4-O 120.8
O-H 0.97 C4-O-H 105.2
N-H 1.01 C1-N-H 118.9
C9=O 1.25 C8a-C9-O 121.0

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

In this compound, the HOMO is typically localized over the electron-rich anilino and hydroxyl-substituted ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed across the electron-deficient quinone core, particularly the carbonyl groups, which are susceptible to nucleophilic attack.

A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted anthraquinones, this energy gap is crucial in determining their color and electronic properties. Calculations on related anthraquinone derivatives show that substitutions can tune this gap, thereby altering the molecule's characteristics. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Related Quantum Chemical Descriptors (Data based on analogous compounds). This table is for illustrative purposes. Values are hypothetical and based on typical findings for similar anthraquinone systems.

Parameter Value (eV)
EHOMO -5.85
ELUMO -3.10
Energy Gap (ΔE) 2.75
Electronegativity (χ) 4.475
Chemical Hardness (η) 1.375

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy, E(2), associated with these interactions quantifies their strength.

Key interactions revealed by NBO analysis would include:

LP(O) → π(C=C)* and LP(N) → π(C=C)*: Delocalization from the lone pairs of the hydroxyl oxygen and anilino nitrogen into the π-system of the anthraquinone core.

π(C=C) → π(C=O)*: Charge transfer from the aromatic rings to the electron-withdrawing carbonyl groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, allowing for the prediction of reactive sites. The map is colored based on the potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

In an MEP map of this compound, the most negative regions (red) would be concentrated around the carbonyl oxygens and the hydroxyl oxygen, confirming them as sites for electrophilic interaction. The most positive regions (blue) would likely be located around the hydroxyl and amino hydrogens, making them susceptible to deprotonation. The aromatic rings would show varying potential, influenced by the electron-donating anilino and hydroxyl groups. This visual tool is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Hyperpolarizability Calculations for Optical Properties

The nonlinear optical (NLO) properties of a molecule describe its response to a strong electromagnetic field, such as that from a laser. The first-order hyperpolarizability (β) is a key parameter that quantifies a molecule's potential for NLO applications, like second-harmonic generation.

For molecules like this compound, which possess both electron-donating (anilino, hydroxyl) and electron-accepting (carbonyl) groups connected by a π-conjugated system, significant NLO properties can be expected. The intramolecular charge transfer from the donor to the acceptor groups is a primary source of a large hyperpolarizability value. DFT calculations are commonly used to compute the static first-order hyperpolarizability. Studies on similar donor-acceptor substituted anthraquinones have shown that they can be good candidates for NLO materials, with their hyperpolarizability being tunable through different substitutions. researchgate.net

Tautomerism and Isomerization Studies via Computational Methods

This compound can exist in several tautomeric forms due to the migration of protons. The primary form is the 1-anilino-4-hydroxy-9,10-anthraquinone. However, computational studies on analogous compounds, such as 1-amino-4-hydroxyanthraquinone (B1669015), reveal the possibility of an equilibrium involving other tautomers.

These tautomeric forms include:

Amino-imino tautomerism: The proton from the anilino group can migrate to a carbonyl oxygen, forming an imine.

Keto-enol tautomerism: The proton from the hydroxyl group can migrate to the other carbonyl oxygen.

Quinoid isomerization: The π-system can rearrange to form different quinoid structures, such as 1,10-anthraquinone or 1,4-anthraquinone (B1204791) isomers.

Computational methods, particularly DFT, are used to calculate the relative energies and stabilities of these different tautomers in the gas phase and in various solvents. By comparing the total energies, researchers can predict the most stable tautomer and the equilibrium composition. For 1-amino-4-hydroxyanthraquinone, it has been shown that it exists as an equilibrium mixture of several tautomers and conformers, which explains variations in its absorption spectra. A similar complex equilibrium is expected for this compound, governed by the relative stabilities of the potential isomers.

Calculation of Tautomeric Relative Energies and Interconversion Barriers

Tautomerism in this compound is a key aspect of its chemistry, influencing its structure, stability, and reactivity. The molecule can exist in several tautomeric forms, primarily involving proton transfer between the hydroxyl, anilino, and carbonyl groups. The principal tautomers are the keto-enol and amine-imine forms.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for evaluating the relative energies of these tautomers and the energy barriers for their interconversion. By calculating the ground-state energies of each tautomeric form, their relative stabilities can be determined. The transition states connecting these tautomers can also be located and their energies calculated, which provides the interconversion barriers.

While specific computational studies on the tautomeric energies of this compound are not extensively available in the literature, the principles of such calculations are well-established. The relative energies would be calculated using a suitable level of theory and basis set, with the results indicating the most stable tautomer under given conditions. It is generally expected that the keto-enol tautomer depicted in the common representation of the molecule is the most stable form due to the aromaticity of the quinone system.

Table 1: Plausible Tautomers of this compound for Computational Analysis

Tautomer NameDescription
Keto-enolThe standard form with a hydroxyl group at C4 and an anilino group at C1.
Keto-imineA tautomer formed by proton transfer from the anilino nitrogen to a carbonyl oxygen.
Diketo-amineThe canonical form of the molecule.

Isomerization Mechanisms and OH Group Migration

Isomerization in this compound is closely linked to intramolecular proton transfer, a phenomenon that can be investigated computationally. One of the most significant isomerization pathways is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to the adjacent carbonyl oxygen.

For hydroxyanthraquinones, the substitution pattern is crucial in determining the favorability of ESIPT. In molecules with a 1,4-dihydroxy motif, the presence of two intramolecular hydrogen bonds affects the potential energy surface of the excited state. While one hydrogen bond distance might shorten, facilitating proton transfer, the other lengthens, creating a barrier to this process. evitachem.com This results in a longer excited-state lifetime for 1,4-substituted systems compared to other isomers where ESIPT is a more efficient de-excitation pathway. evitachem.com

In the case of this compound, the hydroxyl group at the 4-position and the anilino group at the 1-position also form intramolecular hydrogen bonds with the peri-carbonyl groups. The migration of the hydroxyl proton to the carbonyl oxygen at C10 represents a key isomerization pathway. Computational studies on analogous systems suggest that while this transfer is possible, the presence of the 1,4-substitution pattern makes the process less favorable compared to, for instance, a 1-hydroxyanthraquinone (B86950). evitachem.com The energy barrier for this proton transfer can be calculated using computational methods to understand the kinetics of this isomerization.

Computational Spectroscopic Prediction and Validation

Computational methods are invaluable for predicting and validating the spectroscopic properties of this compound, providing a direct link between the molecule's electronic structure and its experimental spectra.

Theoretical Nuclear Magnetic Resonance (NMR) Spectra

Theoretical calculations of NMR spectra are instrumental in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for predicting the isotropic chemical shifts of ¹H and ¹³C nuclei.

These theoretical chemical shifts can be compared with experimental data for validation. For this compound, experimental ¹H NMR data reveals characteristic signals for the hydroxyl and anilino protons, as well as the protons on the anthraquinone core. evitachem.com Computational predictions would aid in the definitive assignment of these signals and also predict the full ¹³C NMR spectrum, which is often more complex to assign experimentally.

Table 2: Experimental ¹H NMR Chemical Shifts of this compound for Comparison with Theoretical Predictions

NucleusPositionExperimental Chemical Shift (δ, ppm)Multiplicity
¹HC4–OH12.05s
¹HAnilino–NH9.85s
¹HH2 (anthraquinone)7.85d
¹HH3 (anthraquinone)6.55d

Data sourced from EvitaChem. evitachem.com

Theoretical Vibrational (IR) Spectra

Theoretical calculations of vibrational spectra, particularly infrared (IR) spectra, are performed to understand the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding IR intensities can be predicted using DFT.

These calculated frequencies help in the assignment of experimental IR spectra. For this compound, the intramolecular hydrogen bonding between the C4-OH group and the C9=O carbonyl group, as well as between the anilino NH and the other carbonyl, significantly influences the vibrational frequencies of these groups. Theoretical calculations can precisely quantify the red-shift in the stretching frequencies of the involved OH, NH, and C=O bonds, providing a deeper understanding of the intramolecular interactions.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their electronic absorption spectra (UV-Vis). By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, which provides information about the electronic transitions.

For this compound, TD-DFT calculations can elucidate the nature of the observed absorption bands. The strong absorption in the visible region is attributed to π→π* transitions within the conjugated anthraquinone system, which are influenced by the electron-donating hydroxyl and anilino groups. evitachem.com TD-DFT can provide a detailed description of the molecular orbitals involved in these transitions.

Furthermore, TD-DFT is crucial for understanding the photochemistry of the molecule, including the ESIPT process discussed earlier. By mapping the potential energy surfaces of the ground and excited states, the mechanism and feasibility of photophysical and photochemical processes can be investigated. Studies on related hydroxyanthraquinones show that molecules with a 1,4-substitution pattern tend to have longer excited-state lifetimes as ESIPT is less favorable, which has implications for their photostability. evitachem.com

Chemical Reactivity, Transformation Mechanisms, and Derivatives of 1 Anilino 4 Hydroxyanthraquinone

Mechanistic Investigations of Chemical Transformations

The study of 1-anilino-4-hydroxyanthraquinone's chemical transformations reveals a molecule sensitive to substituent effects and the inherent electronic properties of its core structure.

The nature and position of substituents on the anthraquinone (B42736) backbone significantly influence the molecule's reactivity and its subsequent biological efficacy. For instance, the introduction of aryl groups at various positions on the 1-hydroxyanthraquinone (B86950) skeleton has been shown to have a great impact on cytotoxicity. nih.gov

Studies on related 1-hydroxyanthraquinone derivatives have demonstrated that:

The position of an aryl substituent (at C-2 or C-4) dramatically affects the compound's potency against various cancer cell lines. nih.gov

Compounds with an aryl substituent at the C-4 position generally exhibit a different level of potency compared to those with a substituent at the C-2 position. nih.gov

The type of substituent also plays a crucial role. For example, comparing an aryl group to a furyl group at the same position can lead to different cytotoxic activities. nih.gov

The two carbonyl groups at positions 9 and 10 are a defining feature of the anthraquinone framework. These groups are strongly electron-withdrawing, which significantly impacts the molecule's reactivity. This electron withdrawal polarizes the molecule, rendering the carbonyl carbons electrophilic and susceptible to nucleophilic attack. Furthermore, the carbonyl groups, in conjunction with the adjacent hydroxyl and anilino groups, facilitate the formation of strong intramolecular hydrogen bonds. These bonds are critical in stabilizing certain tautomeric forms and influencing the compound's spectroscopic properties and chemical behavior. The lower frequency of the C9=O bond stretch compared to the C10=O stretch in spectroscopic analyses reflects the intramolecular hydrogen bonding involving the C4-OH group.

Tautomerism and Isomerization Dynamics

A critical aspect of the chemistry of This compound (B78242) is its existence not as a single, static structure, but as a dynamic equilibrium of various tautomers and isomers. This phenomenon is central to understanding its properties.

Research on the closely related compound, 1-amino-4-hydroxyanthraquinone (B1669015), reveals that it is not a simple 9,10-anthraquinone derivative. Instead, it exists as an equilibrium mixture of tautomers and conformers. pleiades.onlineresearchgate.net This is due to both keto-enol and amino-imine tautomerism. The anilino derivative is expected to exhibit the same complex behavior.

The tautomeric forms present in the equilibrium mixture can include:

1,10-quinoid structures : Such as 4-anilino-9-hydroxy-1,10-anthraquinone and 9-anilino-4-hydroxy-1,10-anthraquinone.

1,4-quinoid structures : Such as 9-anilino-10-hydroxy-1,4-anthraquinone.

Imino forms : Resulting from the tautomerization of the amino group, for example, 9-hydroxy-1,10-anthraquinone-10-imine derivatives. pleiades.onlineresearchgate.net

This dynamic equilibrium means that any sample of the compound contains multiple, interconverting isomers.

Tautomer TypeParent StructurePotential Tautomers of this compound
Amino-Keto 9,10-Anthraquinone1-Anilino-4-hydroxy-9,10-anthraquinone
Imino-Enol 1,10-Anthraquinone4-Anilino-9-hydroxy-1,10-anthraquinone
Imino-Enol 1,10-Anthraquinone9-Anilino-4-hydroxy-1,10-anthraquinone
Imino-Enol 1,4-Anthraquinone (B1204791)9-Anilino-10-hydroxy-1,4-anthraquinone

This table illustrates the principal tautomeric structures believed to exist in equilibrium for this compound, based on studies of analogous compounds.

The existence of multiple tautomers directly explains the significant variations observed in the electronic absorption spectra of this compound. pleiades.onlineresearchgate.net Different samples, prepared or purified by different methods, can have dissimilar isomeric compositions, leading to different spectral properties. pleiades.onlineresearchgate.net

The deprotonation of this compound, typically from the acidic hydroxyl group, also involves its tautomeric nature. The resulting anion is not represented by a single structure but is a hybrid of different resonance forms. Studies on related 1-hydroxyanthraquinones show that their anions can possess both 9,10-quinoid and 1,10-quinoid structures. researchgate.net This indicates that upon deprotonation, the negative charge is delocalized across the conjugated system, and the molecule can adopt different quinoidal forms to achieve maximum stability. Any analysis of the pH-dependent behavior of this compound must therefore consider the existence of these multiple tautomeric structures for both the neutral molecule and its corresponding anion. researchgate.net

Redox Chemistry and Electron Transfer Mechanisms of this compound

The redox behavior of this compound is central to its chemical reactivity and potential applications. The quinone moiety in the anthraquinone structure allows the compound to undergo reversible reduction-oxidation reactions, which are fundamental to its role in various chemical and biological systems. These electron transfer processes involve the formation of transient radical species and are influenced by the electronic properties of the anilino and hydroxyl substituents.

One-Electron Reduction Pathways

The initial step in the reduction of this compound is the acceptance of a single electron to form a semiquinone radical anion. This process can be initiated by various reducing agents or through electrochemical methods. nih.govevitachem.com In biological systems, enzymes can facilitate this one-electron reduction. nih.gov The presence of both an electron-donating hydroxyl group and an anilino group on the anthraquinone core influences the electron affinity of the molecule and, consequently, its reduction potential. nih.gov

Pulse radiolysis studies on the closely related compound 1-amino-4-hydroxy-9,10-anthraquinone have provided significant insights into this process. In these experiments, hydrated electrons (e⁻aq) and other radical species are used to induce a one-electron reduction, leading to the formation of the corresponding semiquinone radical. osti.gov The reaction with hydrated electrons is typically very rapid, occurring at near diffusion-controlled rates. rsc.org This indicates a high reactivity of the anthraquinone nucleus towards one-electron reduction.

The general pathway for the one-electron reduction can be represented as:

AQ + e⁻ → AQ•⁻

Where AQ is the parent this compound and AQ•⁻ is the resulting semiquinone radical anion.

Formation and Reactivity of Semiquinone Radicals

Following the initial one-electron reduction, a semiquinone radical is formed. This radical species is a key intermediate in the redox cycling of anthraquinones. nih.gov The stability and reactivity of this semiquinone are significantly influenced by the substituents on the anthraquinone ring and the surrounding medium, including pH. osti.govnih.gov For this compound, the presence of the hydroxyl group at the alpha-position allows for the formation of an internal hydrogen bond, which can stabilize the semiquinone radical. nih.gov

The semiquinone radical of 1-amino-4-hydroxy-9,10-anthraquinone has been characterized by its absorption spectrum, which shows distinct peaks that allow for its detection and kinetic analysis. osti.gov These radicals can undergo several subsequent reactions, including protonation, disproportionation, and reaction with molecular oxygen.

Protonation: The semiquinone radical anion (AQ•⁻) can be protonated to form a neutral semiquinone radical (AQH•), with the pKa for this equilibrium being a critical parameter. rsc.org

AQ•⁻ + H⁺ ⇌ AQH•

Disproportionation: Two semiquinone radicals can react with each other in a disproportionation reaction to yield the original quinone and the fully reduced hydroquinone (B1673460). The equilibrium of this reaction is pH-dependent. osti.gov

2 AQ•⁻ + 2 H⁺ ⇌ AQ + AQH₂

Reaction with Oxygen: A significant reaction of the semiquinone radical, particularly in biological contexts, is its reaction with molecular oxygen (O₂) to generate a superoxide (B77818) radical anion (O₂•⁻) and regenerate the parent quinone. nih.gov This redox cycling can lead to the production of reactive oxygen species (ROS).

AQ•⁻ + O₂ → AQ + O₂•⁻

The stability of the semiquinone over a wide pH range has been noted for related di-substituted anthraquinones. osti.gov This stability is a key factor in its ability to participate in sustained redox cycling processes.

Electrochemical Studies of Redox Properties

Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of anthraquinones. These studies provide data on reduction potentials, the reversibility of electron transfer steps, and the stability of the generated species.

While specific cyclic voltammetry data for this compound is not extensively detailed in the literature, studies on analogous compounds provide a clear picture of the expected behavior. For instance, the electrochemical reduction of a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone in anhydrous DMSO and DMF shows successive one-electron reduction waves. nih.gov The first reduction is typically reversible, corresponding to the formation of the semiquinone radical anion. nih.gov

Studies on a range of hydroxy-9,10-anthraquinones have measured their first and second half-wave reduction potentials in dimethylformamide. nih.gov These studies have shown that the presence of α-hydroxy groups, as in this compound, significantly raises the reduction potentials. nih.gov This is attributed to the stabilization of the semiquinone radical through internal hydrogen bonding. nih.gov

The table below summarizes typical electrochemical data for a closely related anthraquinone derivative, 1-amino-4-hydroxy-9,10-anthraquinone, which illustrates the characteristic redox behavior.

Compound/SystemSolventReduction Peak Potentials (Epc vs. Ag/AgCl)ReversibilityReference
Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinoneAnhydrous DMSO-0.795 V, -1.010 V, -1.295 VFirst reduction is reversible, others are quasi-reversible. nih.gov

These electrochemical studies confirm that the reduction of the quinone moiety in such substituted anthraquinones proceeds in a stepwise manner, with the formation of a stable semiquinone intermediate being a key feature of their redox chemistry.

Structure Property Relationships for Functional Applications of 1 Anilino 4 Hydroxyanthraquinone

Correlations between Molecular Architecture and Advanced Properties

The specific arrangement of atoms and functional groups within the 1-anilino-4-hydroxyanthraquinone (B78242) molecule directly dictates its chemical and physical behaviors. The interplay between the anthraquinone (B42736) backbone and its anilino and hydroxyl substituents is key to its advanced properties.

The presence of an anilino (-NHPh) group at the 1-position and a hydroxyl (-OH) group at the 4-position significantly modifies the electronic properties of the anthraquinone core. evitachem.com These groups act as powerful auxochromes, which are groups that intensify the color of a chromophore. They extend the conjugated π-system of the molecule, shifting the absorption of light into the visible spectrum and resulting in its characteristic deep violet color. evitachem.comtiiips.com

The compound's photophysical characteristics are dominated by a strong absorption band between 550 and 590 nm in nonpolar solvents, which is attributed to π→π* electronic transitions. evitachem.comtiiips.com The polarity of the solvent can induce hypsochromic (blue) shifts in the absorption spectrum. evitachem.com This solvatochromism arises from changes in the interaction between the solvent and the molecule's ground and excited states.

Photophysical and Chemical Properties of this compound

PropertyValue / DescriptionReference
Molecular FormulaC₂₀H₁₃NO₃ chemicalbook.com
AppearanceDark violet crystalline powder evitachem.comtiiips.com
Maximum Absorption (λmax)~550–590 nm (in nonpolar solvents) evitachem.comtiiips.com
Molar Mass315.32 g/mol chemicalbook.com
SolubilitySoluble in organic solvents (e.g., ethanol (B145695), acetone); insoluble in water evitachem.comtiiips.com
Key ReactionsOxidation-reduction, electrophilic substitution, metal ion complexation evitachem.com

A key structural feature of this compound is the formation of an intramolecular hydrogen bond. This occurs between the hydrogen atom of the hydroxyl group at the C4 position and the oxygen atom of the adjacent carbonyl group at the C9 position. This interaction creates a stable six-membered quasi-aromatic ring.

The presence of this hydrogen bond is supported by Fourier-Transform Infrared (FTIR) spectroscopy, which shows a lower-frequency carbonyl stretch for the C9=O group compared to the C10=O group, indicating its involvement in hydrogen bonding. evitachem.com This intramolecular bond imparts significant stability to the molecule by locking the conformation and increasing its rigidity. This enhanced stability contributes to the compound's high resistance to thermal degradation and photofading. tiiips.com Research on other organic frameworks has confirmed that the existence of intramolecular hydrogen bonds can significantly enhance the chemical stability of the entire structure in both acidic and alkaline environments. nih.gov

While this compound is a well-defined structure, the principles of medicinal chemistry and materials science suggest that the addition of side chains and other functional groups could be a powerful strategy for tuning its properties. By chemically modifying the anilino ring or the anthraquinone core, it is possible to alter characteristics such as solubility, compatibility with polymer matrices, and biological activity.

For example, research on a related class of compounds, 4-anilinoquinazolines, has demonstrated that incorporating basic side chains can dramatically improve aqueous solubility (up to 500-fold) and enhance oral bioavailability. nih.gov Similarly, introducing different aryl substituents onto the anthraquinone backbone can modulate the compound's anticancer potency and selectivity. nih.gov Attaching specific side chains could therefore improve the performance of this compound in various applications, such as enhancing its processability for incorporation into polymers or improving its affinity for specific substrates when used as a dye.

Applications in Advanced Materials Science

The unique structural and photophysical properties of this compound make it a valuable component in the development of advanced materials.

Anthraquinones are a well-studied class of organic molecules for electrochemical energy storage due to their stable and reversible two-electron, two-proton redox activity. Porous organic polymers based on anthraquinone are promising materials for electrodes in batteries and other energy storage devices because they offer high surface area, low mass density, and tunable structures. researchgate.netarabjchem.org

This compound can serve as a monomer for the synthesis of such electroactive polymers. The anilino group provides a reactive site for polymerization reactions, such as Buchwald-Hartwig coupling, allowing the molecule to be integrated into a larger polymer framework. arabjchem.org The resulting poly(anthraquinone) material would leverage the inherent redox properties of the quinone core for charge storage. The structure-property relationships discussed previously—such as the influence of the substituents on redox potential and the stability imparted by hydrogen bonding—would be critical in designing polymers with optimized performance for energy storage applications. researchgate.net

Potential Attributes for Energy Storage Applications

Feature of this compoundRelevance to Electroactive PolymersReference
Redox-Active Anthraquinone CoreProvides the fundamental mechanism for charge storage. researchgate.netarabjchem.org
Anilino GroupActs as a handle for polymerization, enabling incorporation into a stable polymer backbone. arabjchem.org
High Chemical StabilityContributes to long cycle life and durability of the resulting electrode material. tiiips.comnih.gov
Tunable Electronic PropertiesAllows for the modification of redox potential through further functionalization. nih.govnih.gov

Historically, the most prominent application of this compound is as a synthetic dye. It is known commercially as C.I. Disperse Violet 23, C.I. Disperse Violet 27, and C.I. 60724. evitachem.comnih.gov Its intense violet hue, coupled with excellent stability, makes it highly suitable for dyeing synthetic fabrics like polyester. google.comorientjchem.org

The molecule's non-ionic and hydrophobic nature allows it to function as a disperse dye, which can be finely dispersed in an aqueous medium to penetrate and color hydrophobic fibers. Its performance characteristics include good fastness to washing, rubbing, and light. tiiips.com The compound has also been used for the mass coloration of plastics, such as polystyrene, imparting a strong and stable violet color. google.com The development of derivatives through the addition of functional groups could lead to new pigments with tailored properties, such as altered shades, improved solubility in "green" solvents, or enhanced affinity for novel textile materials.

Exploration in Organic Polymer Systems

The integration of this compound and its derivatives into organic polymer systems has been explored, primarily leveraging its properties as a dye and as a functional monomer. The inherent coloration and potential for chemical modification make it a candidate for creating functional polymeric materials.

Research into a closely related compound, 1-(p-toluidino)-4-hydroxyl anthraquinone, has demonstrated its use in the synthesis of side-chain liquid crystalline polysiloxanes. In these systems, the anthraquinone moiety is attached as a side group to the flexible polysiloxane backbone. The thermal properties of these copolymers, which exhibit a nematic liquid crystal phase, are influenced by the concentration of the dye-monomer. Studies have shown that the glass transition temperatures (Tg) of these polymers increase with a higher content of the anthraquinone-based monomer. Furthermore, thermogravimetric analysis (TGA) has indicated good thermal stability, with a 5% mass loss occurring at temperatures above 270°C for all tested polymers. optica.org This suggests that the rigid anthraquinone structure contributes to the thermal robustness of the polymer.

A novel polymerizable amphiphilic purple dye, 4-((4-(p-toluidino)anthraquinone-1-yl)oxy)-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylbutan-1-aminium bromide (TAQMAB), has been synthesized and used to create cationic covalently bonded purple copolymer latexes. This demonstrates the versatility of modifying the anthraquinone structure to be compatible with polymerization processes like semi-continuous emulsion polymerization. The covalent bonding of the dye into the polymer matrix significantly enhances properties like light fastness compared to non-covalently colored films. researchgate.net

While specific research on incorporating this compound into common plastics like polystyrene is limited in publicly available literature, its use for coloring such polymers has been noted in patent literature, highlighting its role as a disperse dye. icm.edu.pl The effectiveness of such anthraquinone dyes in polymer matrices depends on factors like solubility and the interaction between the dye and the polymer chains.

Table 1: Thermal Properties of Side-Chain Liquid Crystalline Polysiloxanes Containing 1-(p-toluidino)-4-hydroxyl anthraquinone

PropertyObservationReference
Liquid Crystal PhaseNematic optica.org
Glass Transition (Tg)Increases with dye-monomer concentration optica.org
Thermal Stability (TGA)5% mass loss above 270°C optica.org

Utility in Sensor Development and Catalysis

The structural features of this compound, including its electron-rich aromatic system, hydrogen-bonding capabilities, and potential for metal coordination, suggest its utility in the development of sensors and catalysts.

Design of Luminescent Sensors for Cations

While direct application of this compound as a luminescent sensor for cations is not extensively documented, the photophysical properties of the anthraquinone core suggest its potential in this area. The fluorescence of anthraquinone derivatives is known to be sensitive to the molecular environment, including the presence of metal ions.

The design of luminescent sensors often relies on the principle of photoinduced electron transfer (PET) or chelation-enhanced fluorescence. The nitrogen atom of the anilino group and the oxygen atoms of the hydroxyl and carbonyl groups in this compound could potentially act as a binding site for cations. Upon coordination with a metal ion, the electronic properties of the molecule would be altered, leading to a change in its fluorescence intensity or a shift in its emission wavelength.

For instance, a patent for a related compound, 1-allyloxy-4-hydroxyanthraquinone-9,10-dione, describes its use as a fluorescent sensor for detecting small amounts of water in organic solvents. google.com The mechanism involves the formation of a hydrogen-bond complex with water, which enhances the fluorescence intensity. google.com This principle of sensing through intermolecular interactions highlights the potential of the this compound scaffold. The interaction with cations would likely involve the lone pair electrons on the nitrogen and oxygen atoms, which could modulate the excited state dynamics and, consequently, the luminescence output. Further research would be needed to explore specific cation selectivity and the sensitivity of such a system.

Catalytic Activity of Metal Complexes

Metal complexes of anthraquinone derivatives have been investigated for their catalytic activities, often related to their redox properties. mdpi.comnih.govnih.gov The anthraquinone moiety can participate in electron transfer processes, making its metal complexes candidates for catalyzing redox reactions.

Although specific studies on the catalytic activity of this compound metal complexes are scarce in the literature, the general principles of catalysis by related compounds can be considered. The formation of a complex with a transition metal could enable catalytic cycles involving oxidation and reduction of the anthraquinone ligand. For example, iron and copper complexes of some novel anthraquinone derivatives have been studied for their ability to modulate the production of reactive oxygen species (ROS), which has implications for both pro-oxidant and antioxidant activities. mdpi.comnih.gov Such redox modulation is a key aspect of many catalytic processes.

The anilino and hydroxy substituents on the anthraquinone core of this compound would influence the electronic properties of the ligand and the stability and reactivity of its metal complexes. These groups could play a role in fine-tuning the redox potential of the metal center, which is a critical parameter in designing efficient catalysts. Potential applications could include oxidation of organic substrates or in environmental remediation for the degradation of pollutants. However, dedicated research is required to synthesize and evaluate the catalytic performance of metal complexes derived from this compound.

Photosensitizer Applications (e.g., DSSCs)

Anthraquinone derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs) due to their strong absorption in the visible spectrum and good photostability. researchgate.netdiva-portal.org However, their performance in DSSCs has been generally found to be low. researchgate.netdiva-portal.org

Research on three aminohydroxyanthraquinone derivatives with carboxylic acid anchoring groups, structurally related to this compound, revealed very low power conversion efficiencies (PCE). researchgate.net The primary reason for this poor performance is attributed to the strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework. researchgate.netdiva-portal.org This characteristic appears to suppress the efficient injection of electrons from the photo-excited dye molecule into the conduction band of the titanium dioxide (TiO₂) semiconductor, a critical step in the operation of a DSSC. researchgate.net

Table 2: General Performance of Different Dye Classes in DSSCs (Illustrative)

Dye ClassTypical Power Conversion Efficiency (PCE)Key Characteristics
Ruthenium-based>11%Broad absorption, efficient charge transfer
Porphyrin-based>13%High molar extinction coefficients
Metal-free Organic>14%High design flexibility, cost-effective
Anthraquinone-based <1% Good photostability, but poor electron injection researchgate.net

Optical Nonlinearity in Liquid Crystal Systems

The incorporation of anthraquinone dyes, including this compound, into liquid crystal systems has been shown to significantly enhance the optical nonlinearity of the host material. This "guest-host" effect is a subject of considerable research interest for its potential applications in photonic devices.

When a small amount of an anthraquinone dye is dissolved in a nematic liquid crystal, the nonlinear refractive index (n₂) of the mixture can be enhanced by orders of magnitude compared to the pure liquid crystal. tandfonline.com This enhancement is attributed to the interaction between the dye molecules and the liquid crystal molecules. The absorption of light by the dye molecules can induce a reorientation of the liquid crystal director, leading to a large change in the refractive index. tandfonline.com This can be due to both reorientational and thermal effects. tandfonline.com

The magnitude of the enhancement depends on several factors, including the dye concentration, the laser wavelength and intensity, and the molecular structure of the dye and the liquid crystal. tandfonline.com The anisotropy of the dye molecule and its alignment within the liquid crystal host are crucial. Computational studies combining molecular dynamics (MD) simulations and density functional theory (DFT) have been employed to understand the structure-property relationships in these guest-host systems, aiming to design dye molecules with optimized properties for high dichroism and nonlinear optical response. nih.govnih.gov

Table 3: Key Findings on Optical Nonlinearity in Dye-Doped Liquid Crystals

SystemObservationMechanismReference
Azo dye in nematic LCEnhancement of nonlinear refractive indexPhotoisomerization effect optica.org
Sudan III in nematic LCn₂ enhanced by two orders of magnitudeMolecular reorientation enhanced by dye tandfonline.com
General dye-doped nematic LCGiant optical nonlinearityElectromagnetic torque on LC molecules enhanced by dye tandfonline.com

Advanced Crystallographic and Solid State Investigations of 1 Anilino 4 Hydroxyanthraquinone

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Detailed single-crystal X-ray diffraction data for 1-Anilino-4-hydroxyanthraquinone (B78242) is not extensively reported in publicly accessible literature. evitachem.com However, insights into its molecular and supramolecular structure can be extrapolated from computational modeling and crystallographic studies of analogous anthraquinone (B42736) derivatives. evitachem.comresearchgate.net

While specific unit cell parameters for this compound are not available, analysis of related compounds allows for a hypothetical model. For instance, a study on an antimicrobial dye derived from 1-aminoanthraquinone (B167232) revealed a monoclinic crystal system with a P2₁/n space group. researchgate.net It is plausible that this compound could crystallize in a similar low-symmetry space group due to its molecular structure. The supramolecular architecture in the solid state would be dominated by intermolecular forces, leading to stacked arrangements that maximize π-π interactions between the aromatic rings. evitachem.com

Table 1: Predicted and Analog-Based Crystallographic Parameters for Anthraquinone Derivatives Note: This table is illustrative and based on data from analogous compounds, as specific experimental data for this compound is not publicly reported.

ParameterPredicted/Analog-Based ValueRationale/Analog Compound
Crystal SystemMonoclinicCommon for substituted anthraquinones (e.g., N-{2-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}-N,N-dimethylbutan-1-aminium chloride monohydrate) researchgate.net
Space GroupP2₁/n or P2₁/cFrequently observed for centrosymmetric packing of non-chiral molecules in a monoclinic system. researchgate.net
Molecules per Unit Cell (Z)4A common value for this type of space group and molecular size. researchgate.net
Intramolecular H-Bond (O-H···O)~1.8 - 2.0 ÅTypical distance for resonance-assisted hydrogen bonds in hydroxy-anthraquinones. nih.gov
Intramolecular H-Bond (N-H···O)~2.0 - 2.2 ÅInferred from studies on related anilinoquinazolines where similar interactions are observed. nih.gov
Intermolecular Stackingπ-π stackingExpected due to the extensive aromatic system, influencing solid-state properties. evitachem.com

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline State

The solid-state packing of this compound is governed by a combination of hydrogen bonds and other non-covalent interactions, which dictate the final crystal architecture. rsc.org The molecule contains two hydrogen bond donors (the hydroxyl -OH and anilino -NH groups) and four potential hydrogen bond acceptors (the two carbonyl oxygens, the hydroxyl oxygen, and the anilino nitrogen). nih.gov

Intramolecular Hydrogen Bonding: The primary and strongest hydrogen bonds are intramolecular. The hydroxyl group at the C4 position forms a resonance-assisted hydrogen bond (RAHB) with the adjacent C9 carbonyl oxygen. Similarly, the anilino group at the C1 position forms an intramolecular hydrogen bond with the C10 carbonyl oxygen. These interactions create stable, planar six-membered ring systems that are a characteristic feature of substituted anthraquinones. nih.gov

Intermolecular Interactions: In the crystalline state, intermolecular forces play a crucial role. nih.gov While the strongest donor sites are involved in intramolecular bonds, weaker intermolecular hydrogen bonds may still form. More significantly, the extensive π-conjugated system of the anthraquinone and anilino rings facilitates strong π-π stacking interactions. These interactions are a dominant force in the crystal packing of many polycyclic aromatic compounds, leading to layered or herringbone structures. evitachem.com The interplay between weak hydrogen bonds and π-stacking defines the supramolecular assembly. evitachem.com Studies on structurally similar dihydroxyanthraquinones have shown that the presence and nature of intermolecular hydrogen bonding can significantly alter photophysical properties by opening up new relaxation channels not observed in solution. mpg.dechemrxiv.org

Table 2: Summary of Potential Intermolecular Interactions in Solid this compound

Interaction TypeGroups InvolvedDescriptionExpected Impact on Crystal Structure
Intramolecular H-Bond -OH (donor) at C4, C=O (acceptor) at C9Strong, resonance-assisted hydrogen bond.Enforces planarity of the peri-region; red-shifts C=O and O-H stretching frequencies in IR spectra.
Intramolecular H-Bond -NH (donor) at C1, C=O (acceptor) at C10Strong hydrogen bond.Enforces planarity; red-shifts C=O and N-H stretching frequencies in IR spectra.
π-π Stacking Anthraquinone and Phenyl RingsAttraction between the electron clouds of adjacent aromatic rings.Leads to layered or slipped-stack packing arrangements; a primary driver of crystal packing. evitachem.com
Weak Intermolecular H-Bond C-H (donor) from aromatic rings, O=C (acceptor)Weak C-H···O interactions.Contributes to the stability of the overall three-dimensional crystal lattice.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a critical consideration for functional materials like dyes. Different polymorphs can exhibit distinct properties, including color, melting point, solubility, and stability. While no specific polymorphs of this compound have been documented, the potential for their existence is high due to the molecule's structural features.

The key to polymorphism in this molecule lies in the balance between hydrogen bonding and π-π stacking. nih.gov Variations in crystallization conditions (e.g., solvent, temperature, pressure) could favor different hydrogen bonding schemes or stacking motifs, leading to distinct crystal packing. For example, a subtle shift in the orientation of the anilino ring could disrupt or alter the efficiency of the π-π stacking, potentially leading to a less dense, alternative crystalline form.

Crystal engineering principles can be used to predict and potentially control polymorphism. rsc.org The strong intramolecular hydrogen bonds act as robust supramolecular synthons, ensuring the planarity of the core structure. The primary variables for crystal packing are the intermolecular interactions. The competition between forming the most efficient π-stacked structure and potentially forming weak intermolecular hydrogen bonds could be exploited to isolate different polymorphs. Understanding these competing interactions is essential for controlling the solid-state properties of anthraquinone-based dyes. chemrxiv.org

Solid-State Spectroscopic Characterization and Correlation with Crystal Structure

UV-Visible Spectroscopy: In nonpolar solvents, this compound exhibits strong absorption in the 550–590 nm range, responsible for its violet color. evitachem.comtiiips.com In the solid state, this absorption band is expected to be sensitive to the crystal packing. The arrangement of molecules (e.g., H-aggregates with parallel stacking or J-aggregates with head-to-tail stacking) can lead to either a hypsochromic (blue) or bathochromic (red) shift compared to the solution spectrum. The specific shift would provide direct evidence of the nature of the π-π interactions in the crystal.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to hydrogen bonding.

O-H and N-H Stretching: In a non-interacting state, the O-H and N-H stretching vibrations would appear as sharp bands at higher frequencies. In the crystal, due to strong intramolecular hydrogen bonding, these bands are expected to be significantly broadened and shifted to lower wavenumbers.

C=O Stretching: The anthraquinone moiety has two carbonyl groups. Due to the intramolecular hydrogen bonding with the -OH and -NH groups, the C=O stretching frequencies will be non-equivalent and shifted to lower values compared to unsubstituted anthraquinone. The extent of this shift is a direct measure of the hydrogen bond strength within the crystal.

Any polymorphism would be readily detectable through solid-state spectroscopy. Different polymorphs, having different intermolecular arrangements and hydrogen bond networks, would exhibit distinct shifts in their UV-Vis absorption maxima and unique vibrational frequencies in their IR and Raman spectra.

Table 3: Correlation between Predicted Spectroscopic Features and Crystal Structure

Spectroscopic TechniquePredicted ObservationStructural Interpretation
Solid-State UV-Vis Shift in λmax compared to solution spectrum.Indicates π-π stacking (H- or J-aggregation). The direction and magnitude of the shift reveal the geometric arrangement of molecules. mpg.de
Solid-State IR/Raman Broad, red-shifted O-H and N-H stretching bands.Confirms strong intramolecular and potentially intermolecular hydrogen bonding. nih.gov
Solid-State IR/Raman Two distinct, red-shifted C=O stretching bands.Confirms non-equivalence of the carbonyl groups due to asymmetric intramolecular hydrogen bonding.

Future Directions in 1 Anilino 4 Hydroxyanthraquinone Research

Emerging Synthetic Innovations and Green Methodologies

The synthesis of 1-Anilino-4-hydroxyanthraquinone (B78242) has traditionally involved the condensation of 1,4-dihydroxyanthraquinone (quinizarin) with aniline (B41778). evitachem.com Modern research, however, is increasingly focused on optimizing these processes for greater efficiency, scalability, and environmental sustainability.

One key innovation is the shift towards continuous-flow manufacturing methods, which offer enhanced control over reaction conditions and can lead to higher purity and yields compared to traditional batch processes. evitachem.com The use of specific solvents and catalysts is also a major area of development. For instance, N-methyl-2-pyrrolidone has been identified as an effective medium for reacting 1,4-dihydroxyanthraquinone with aromatic amines like aniline. google.comgoogle.com The addition of condensation assistants such as boric acid is another established technique to facilitate the reaction. google.comgoogle.com

Future green methodologies are likely to explore:

Alternative Solvents: Investigating the use of less hazardous and recyclable solvents to replace traditional organic solvents.

Novel Catalysts: Developing more efficient and selective catalysts, potentially including biocatalysts, to lower the energy requirements of the synthesis and minimize by-product formation. Research on related anthraquinone (B42736) syntheses has employed catalysts like copper(II) sulfate (B86663) and iron(II) sulfate for nucleophilic substitution reactions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby reducing waste. This includes exploring alternative starting materials or reaction pathways, such as the methods used for producing symmetrically or asymmetrically substituted 1,4-diaminoanthraquinones from monoamino-monotosyl-anthraquinone intermediates. google.com

These innovations aim to make the production of this compound and its derivatives not only more economically viable but also aligned with the principles of green chemistry.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in the study of anthraquinone derivatives, allowing researchers to predict their properties and behavior before engaging in lengthy and resource-intensive laboratory experiments. These in silico methods provide deep insights into the molecule's structure-property relationships.

Quantitative Structure-Activity Relationship (QSAR) models are prominent in this field. These statistical models correlate variations in a molecule's structure with changes in a specific activity or property. For anthraquinone derivatives, QSAR has been used to predict crucial endpoints like toxicity (including carcinogenicity and mutagenicity) and estrogenic activity. nih.govnih.gov By analyzing parameters such as binding energy, molecular polarizability, and surface charge, researchers can build robust models that forecast the biological or toxicological profile of new, unsynthesized derivatives. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are quantum-chemical methods used to investigate the electronic structure and excited-state properties of these molecules. mdpi.commdpi.com DFT calculations can elucidate intramolecular forces, such as hydrogen bonding, and predict how substituents on the anthraquinone core will affect the molecule's geometry and reactivity. mdpi.com This knowledge is valuable for designing new molecules with desired electronic and optical properties. mdpi.com Furthermore, computational frameworks like the Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) method are being used to efficiently predict the electrochemical potentials of anthraquinone derivatives, which is crucial for their application in electronics. rsc.org

Molecular Docking and Molecular Dynamics (MD) simulations are employed to visualize and analyze the interaction of this compound derivatives with biological targets. nih.govnih.govnih.gov For example, docking studies have been used to simulate how these compounds bind to receptors like the estrogen receptor alpha (ERα) or enzymes such as EGFR tyrosine kinase and DNA topoisomerase. nih.govnih.govnih.gov These simulations reveal the specific interactions—like hydrogen bonds and π-π stacking—that govern the binding affinity and are fundamental to understanding the compound's potential as a therapeutic agent. nih.gov

Computational MethodApplication in Anthraquinone ResearchKey Findings / PredictionsReference
QSAR (Quantitative Structure-Activity Relationship)Predicting toxicity and biological activity of derivatives.Correlates molecular structure with properties like mutagenicity, carcinogenicity, and estrogenic activity. nih.govnih.gov
DFT (Density Functional Theory)Analyzing electronic structure, reactivity, and intramolecular forces.Reveals how substituents affect molecular geometry and properties; predicts electrochemical potentials. mdpi.commdpi.comrsc.org
Molecular DockingSimulating binding interactions with biological targets (e.g., enzymes, DNA).Identifies binding modes and key interactions (hydrogen bonds, etc.), guiding the design of targeted inhibitors. nih.govnih.govnih.gov
CPMD (Car–Parrinello Molecular Dynamics)Simulating molecular dynamics in different phases (gas, crystal).Shows the influence of external forces on properties like intramolecular hydrogen bonds. mdpi.com

Prospective Applications in Cutting-Edge Technologies and Materials

Beyond its established use as a pigment, the unique chemical structure of this compound makes it a candidate for several advanced applications.

Anticancer Research: The ability of the anthraquinone core to intercalate with DNA and inhibit topoisomerase enzymes has made it a subject of significant interest in oncology. evitachem.com Research has shown that derivatives of 1-hydroxyanthraquinone (B86950) can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Future work will likely focus on synthesizing novel derivatives of this compound with enhanced potency and selectivity for specific cancer types. The insights gained from the computational models discussed previously will be instrumental in rationally designing these next-generation therapeutic agents. nih.govnih.gov

Advanced Materials and Electronics: The rigid, fused-ring structure of anthraquinone is an excellent scaffold for building functional materials. Research into related naphthoquinone and anthraquinone derivatives has highlighted their potential as electrode-active materials for energy storage applications, such as in improving the performance of flow batteries and developing long-life lithium-organic batteries. mdpi.com The redox properties of the quinone moiety are central to this function. Future research could explore how the specific substitutions on this compound influence its electrochemical potential and stability, potentially leading to its use in sustainable battery technologies.

Sensors and Optoelectronics: The chromophoric nature of this compound suggests potential applications in chemical sensors or optoelectronic devices. The electronic properties of the molecule, which can be finely tuned by modifying its substituents, could be harnessed to create materials that respond to specific chemical stimuli or light, opening doors for its use in diagnostics or as a component in organic electronic systems.

Potential Application AreaUnderlying Principle / MechanismFuture Research FocusReference
Anticancer AgentsDNA intercalation and inhibition of topoisomerase enzymes, leading to apoptosis.Synthesis of derivatives with improved potency and selectivity for specific cancer cell lines. evitachem.comnih.gov
Organic BatteriesThe redox-active quinone core can be used as an electrode-active material.Tuning electrochemical properties through substitution to create stable, high-performance organic batteries. mdpi.com
Advanced Dyes and PigmentsStrong absorption in the visible spectrum and high stability.Development of functional dyes for specialized applications, such as in lacquers and mass coloration of polymers. google.comnih.gov
Chemical SensorsChanges in optical or electronic properties upon interaction with specific analytes.Designing derivatives that exhibit a measurable response to targeted chemical species. mdpi.comtiiips.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-anilino-4-hydroxyanthraquinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 1,4-dihydroxyanthraquinone with aniline derivatives under acidic or basic conditions. For example, nucleophilic substitution reactions using 1,4-difluoroanthraquinone and aniline precursors have been optimized at 80–120°C in polar aprotic solvents (e.g., DMF) to achieve yields of 60–85% . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. Impurities often arise from incomplete substitution or oxidation side reactions, necessitating TLC or HPLC monitoring .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • UV-Vis : Strong absorbance in the 450–550 nm range due to the anthraquinone π-system and auxochromic groups .
  • FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H/O-H stretch), and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .
  • NMR : 1^1H NMR signals for aromatic protons (δ 7.5–8.5 ppm) and hydroxyl/anilino groups (δ 5–6 ppm) are diagnostic. 13^{13}C NMR resolves carbonyl carbons (δ 180–190 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation of isomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Classified under Hazard Class 9 (UN 3077) due to potential mutagenicity . Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of fine powders; store at ambient temperatures in airtight containers. Spills require neutralization with 10% sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, and measurement techniques. For example, solubility in supercritical CO₂ (SC-CO₂) varies with pressure (16–24 MPa) and temperature (343–383 K). Use dynamic solubility measurement systems with inline UV detection to standardize data . Correlate results using the Mende-Santiago-Teja (MST) equation or machine learning models (e.g., BP ANN) to account for non-linear dependencies .

Q. What computational approaches are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Drug Likeness : Calculate descriptors (LogP, molecular weight) using tools like SwissADME.
  • Target Prediction : Use DIGEP-Pred to identify upregulated/downregulated proteins (activity probability >0.4) .
  • Pathway Analysis : Map targets to KEGG pathways via STRING-DB to infer mechanisms (e.g., apoptosis modulation) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity estimation against targets like topoisomerases .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

  • Methodological Answer :

  • Photostability : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; monitor degradation via LC-MS .
  • Biodegradation : OECD 301F test (28-day aerobic conditions with activated sludge); quantify residual compound via GC-MS .
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Documentation : Follow Beilstein Journal guidelines: report reaction conditions (solvent, catalyst, time), purification steps, and characterization data in the main text; include raw spectra in supplementary files .
  • Batch Consistency : Use controlled anhydrous solvents and calibrate equipment (e.g., heating mantles, stirrers) .
  • Reference Standards : Compare synthetic products with certified standards (e.g., CAS 82-45-1 for 1-aminoanthraquinone) .

Q. How can researchers validate conflicting bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .
  • Dose-Response Curves : Replicate assays (e.g., MTT for cytotoxicity) with standardized cell lines (e.g., HeLa, HepG2) and positive controls .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity .

Tables of Key Data

Table 1 : Solubility of this compound in SC-CO₂ (adapted from )

Temperature (K)Pressure (MPa)Solubility (mol%)
343.15160.012
353.15200.025
383.15240.041

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
1,4-DihydroxyanthraquinoneIncomplete substitutionExcess aniline, prolonged reaction time
Oxidized quinonesAir exposure during synthesisNitrogen atmosphere, reducing agents

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Anilino-4-hydroxyanthraquinone
Reactant of Route 2
Reactant of Route 2
1-Anilino-4-hydroxyanthraquinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.